molecular formula C25H28N2O2 B3604945 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)-2-methoxyphenol

4-(1,3-dibenzylhexahydro-2-pyrimidinyl)-2-methoxyphenol

Cat. No. B3604945
M. Wt: 388.5 g/mol
InChI Key: WUDLJKGNPMHXER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-dibenzylhexahydro-2-pyrimidinyl)-2-methoxyphenol, also known as DHMP, is a novel synthetic compound that has shown promising results in scientific research. DHMP belongs to the class of compounds known as pyrimidines, which are widely used in the pharmaceutical industry due to their diverse biological activities. DHMP has been studied for its potential use in various applications, including as an antioxidant and anti-inflammatory agent.

Mechanism of Action

The exact mechanism of action of 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)-2-methoxyphenol is not fully understood. However, it is believed that 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)-2-methoxyphenol exerts its biological effects by modulating various signaling pathways and enzymes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
4-(1,3-dibenzylhexahydro-2-pyrimidinyl)-2-methoxyphenol has been shown to have a number of biochemical and physiological effects. In addition to its antioxidant and anti-inflammatory properties, 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)-2-methoxyphenol has been shown to have anti-cancer activity, as well as neuroprotective effects. 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)-2-methoxyphenol has also been studied for its potential use in the treatment of various metabolic disorders, such as diabetes and obesity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)-2-methoxyphenol in lab experiments is its high potency and selectivity. 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)-2-methoxyphenol has been shown to have a relatively low toxicity profile, which makes it a promising candidate for further research. However, one of the limitations of using 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)-2-methoxyphenol in lab experiments is its relatively high cost, which may limit its use in large-scale studies.

Future Directions

There are a number of potential future directions for research on 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)-2-methoxyphenol. One area of future research could be the development of novel formulations of 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)-2-methoxyphenol for use in various applications, such as topical creams or oral supplements. Additionally, further research could be conducted to elucidate the exact mechanism of action of 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)-2-methoxyphenol and to identify potential therapeutic targets. Finally, future studies could focus on the potential use of 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)-2-methoxyphenol in combination with other compounds for synergistic effects.

Scientific Research Applications

4-(1,3-dibenzylhexahydro-2-pyrimidinyl)-2-methoxyphenol has been extensively studied for its potential use in various scientific research applications. One of the primary areas of research has been its antioxidant activity. 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)-2-methoxyphenol has been shown to scavenge free radicals and protect cells from oxidative damage. Additionally, 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)-2-methoxyphenol has been studied for its anti-inflammatory properties, which may make it useful in the treatment of various inflammatory disorders.

properties

IUPAC Name

4-(1,3-dibenzyl-1,3-diazinan-2-yl)-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O2/c1-29-24-17-22(13-14-23(24)28)25-26(18-20-9-4-2-5-10-20)15-8-16-27(25)19-21-11-6-3-7-12-21/h2-7,9-14,17,25,28H,8,15-16,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDLJKGNPMHXER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2N(CCCN2CC3=CC=CC=C3)CC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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